molecular formula C32H24CoN8NaO10 B14469882 sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) CAS No. 71566-26-2

sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)

Cat. No.: B14469882
CAS No.: 71566-26-2
M. Wt: 762.5 g/mol
InChI Key: AQRNVEOQPRUHAH-TUVBUYJCSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) is a complex azo dye derivative Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+), the process begins with the diazotization of aniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. This is followed by coupling with a nitrophenol derivative under basic conditions to form the azo dye. The cobalt(3+) ion is then introduced through complexation reactions .

Industrial Production Methods

Industrial production of azo dyes often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and phenolate moieties.

    Reduction: The azo group (-N=N-) can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo group can participate in electron transfer reactions, while the cobalt(3+) ion can coordinate with various ligands, influencing the compound’s reactivity and binding properties. These interactions can affect cellular processes and pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(bromophenyl)diazenyl]phenol
  • 4-hydroxy-3-[(3-nitrophenyl)diazenyl]benzaldehyde
  • 1-[(E)-[(4-iodophenyl)diazenyl]-2-naphthol

Uniqueness

The incorporation of the cobalt(3+) ion distinguishes sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) from other azo dyes.

Properties

CAS No.

71566-26-2

Molecular Formula

C32H24CoN8NaO10

Molecular Weight

762.5 g/mol

IUPAC Name

sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)

InChI

InChI=1S/2C16H14N4O5.Co.Na/c2*1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-9-12(20(24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,17,23);;/q;;+3;+1/p-4/b2*15-10-,19-18?;;

InChI Key

AQRNVEOQPRUHAH-TUVBUYJCSA-J

Isomeric SMILES

C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Co+3]

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-].[Na+].[Co+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.